molecular formula C28H44N2NaO23+ B117162 Sodium hyaluronate CAS No. 9067-32-7

Sodium hyaluronate

Cat. No.: B117162
CAS No.: 9067-32-7
M. Wt: 799.6 g/mol
InChI Key: KIUKXJAPPMFGSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Healon, also known as Sodium Hyaluronate, is a glycosaminoglycan found in various connective tissues of humans . It primarily targets the ocular tissues, particularly the corneal endothelium . It can bind to specific receptors for which it has a high affinity .

Mode of Action

Healon functions as a tissue lubricant and plays an important role in modulating the interactions between adjacent tissues . It forms a viscoelastic solution in water, providing mechanical protection for tissues (iris, retina) and cell layers (corneal, endothelium, and epithelium) due to the high viscosity of the solution . In facilitating wound healing, it acts as a protective transport vehicle, taking peptide growth factors and other structural proteins to a site of action . It is then enzymatically degraded, and active proteins are released to promote tissue repair .

Biochemical Pathways

Healon, or this compound, is involved in several biochemical pathways. After interacting with cellular surface hyaladherins, it activates intracellular signaling systems involved in proliferation, differentiation, cell motility, and degradation of the Hyaluronic Acid itself .

Pharmacokinetics

This compound is cleared within hours of injection but appears to have residual effects on contacted cells . In the eye, it is eliminated via the canal of Schlemm .

Result of Action

The use of Healon facilitates the outcome of surgery . When placed intracamerally before cataract removal, it results in significantly decreased endothelial cell loss . In filtering procedures, the use of intracameral and subconjunctival Healon promotes superior bleb formation while still maintaining chamber depth postoperatively .

Biochemical Analysis

Biochemical Properties

Healon contains 30 mg/ml of sodium hyaluronate . This compound is a naturally occurring polysaccharide found in various tissues in the body, including the vitreous humor, synovial fluid, and umbilical cord . It acts as a viscoelastic space filler, maintaining a separation between tissues .

Cellular Effects

Healon has profound effects on various types of cells and cellular processes. For instance, when placed intracamerally before cataract removal, it results in significantly decreased endothelial cell loss . This suggests that Healon influences cell function by providing protection to the corneal endothelium and other ocular tissues .

Molecular Mechanism

The molecular mechanism of Healon’s action is primarily based on its viscoelastic properties. It provides a clear space for surgical manipulation while maintaining tissue separation postoperatively, thereby avoiding adhesion formation .

Temporal Effects in Laboratory Settings

Healon has been shown to be safe and effective in a wide spectrum of anterior segment surgical procedures

Dosage Effects in Animal Models

The effects of Healon at different dosages in animal models have not been explicitly mentioned in the available literature. Its safety and efficacy in human anterior segment surgery suggest that it may have similar effects in animal models .

Transport and Distribution

The transport and distribution of Healon within cells and tissues are facilitated by its viscoelastic properties. It maintains tissue separation, which could influence its localization or accumulation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium hyaluronate, the active component of this compound, is typically derived from hyaluronic acid through a process of bacterial fermentation. The fermentation process involves the use of specific strains of bacteria, such as Streptococcus zooepidemicus, which produce hyaluronic acid as a metabolic byproduct. The hyaluronic acid is then purified and converted into this compound through a neutralization reaction with sodium hydroxide .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale fermentation followed by several purification steps, including filtration, precipitation, and drying. The final product is a highly purified, non-inflammatory, high molecular weight fraction of this compound, which is then formulated into a sterile, non-pyrogenic viscoelastic

Properties

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[(2S,3R,4R,5S,6R)-3-acetamido-2-[(2S,3S,4R,5R,6R)-6-[(2R,3R,4R,5S,6R)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44N2O23.Na/c1-5(33)29-9-18(11(35)7(3-31)47-25(9)46)49-28-17(41)15(39)20(22(53-28)24(44)45)51-26-10(30-6(2)34)19(12(36)8(4-32)48-26)50-27-16(40)13(37)14(38)21(52-27)23(42)43;/h7-22,25-28,31-32,35-41,46H,3-4H2,1-2H3,(H,29,33)(H,30,34)(H,42,43)(H,44,45);/q;+1/t7-,8-,9-,10-,11-,12-,13+,14+,15-,16-,17-,18-,19-,20+,21+,22+,25-,26+,27-,28-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWIVKILSMZOHHF-QJZPQSOGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)O)OC2C(C(C(C(O2)C(=O)O)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)NC(=O)C)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44N2NaO23+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

9004-61-9 (Parent)
Record name Hyaluronate Sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Molecular Weight

799.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9067-32-7
Record name Hyaluronate Sodium [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009067327
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.